Carbonylfluorid

Übersicht

Beschreibung

Carbonyl fluoride appears as a colorless gas with a pungent odor. Very toxic by inhalation. Prolonged exposure of the containers to fire or heat may result in violent rupturing and rocketing.

Wissenschaftliche Forschungsanwendungen

Synthese von fluorierten Kohlenstoffmaterialien

Carbonylfluorid spielt eine entscheidende Rolle bei der Synthese von fluorierten Kohlenstoffmaterialien . Der fluorierte Kohlenstoff enthält verschiedene Arten von C-F-Bindungen, darunter ionische, semi-ionische und kovalente C-F, C-F 2, C-F 3-Bindungen mit einstellbaren F/C-Verhältnissen . Die kontrollierbare Gestaltung der C-F-Bindung und der F/C-Verhältnisse spielt eine Schlüsselrolle bei der Optimierung der Eigenschaften von fluorierten Kohlenstoffmaterialien .

Energieumwandlungen und Speichergeräte

Fluorierte Kohlenstoffmaterialien, die unter Verwendung von this compound synthetisiert werden, haben Anwendungen in Energieumwandlungen und Speichergeräten gefunden . Ihre einzigartigen Strukturen und polaren C-F-Bindungen tragen zu ihren hervorragenden Eigenschaften bei, was sie für diese Anwendungen geeignet macht .

Biomedizin

Fluorierte Kohlenstoffmaterialien werden auch in der Biomedizin eingesetzt . Die chemisch stabile Natur und die einstellbare Bandlücke dieser Materialien, die auf die Verwendung von this compound bei ihrer Synthese zurückzuführen sind, machen sie ideal für biomedizinische Anwendungen .

Gassensoren

Die einzigartigen Eigenschaften von fluorierten Kohlenstoffmaterialien, wie z. B. gute Wärmeleitfähigkeit und Stabilität, machen sie für den Einsatz in Gassensoren geeignet . This compound ist entscheidend für die Synthese dieser Materialien .

Elektronische Geräte

Fluorierte Kohlenstoffmaterialien werden in elektronischen Geräten verwendet . Die superhydrophobe Natur dieser Materialien, die ein Ergebnis der C-F-Bindung ist, die durch die Verwendung von this compound erreicht wird, macht sie ideal für diese Anwendung .

Mikrowellenabsorptionsgeräte

Die Anwendung von fluorierten Kohlenstoffmaterialien erstreckt sich auf Mikrowellenabsorptionsgeräte . Die einzigartigen Strukturen und Eigenschaften dieser Materialien, die durch die Verwendung von this compound erreicht werden, machen sie für diese Anwendung geeignet .

Herstellung von kommerziellen fluorierten Tensiden

This compound wird bei der Herstellung von kommerziellen fluorierten Tensiden verwendet . Ein Alkylthis compound wird in das entsprechende Perfluoralkylthis compound umgewandelt, das dann zu Estern, Amiden oder Carbonsäuresalzen umgesetzt wird, die alle als Tenside verwendet werden .

Fluorierung organischer Verbindungen

This compound wird bei der Fluorierung organischer Verbindungen verwendet . Die Fluoridionen-katalysierte Addition von this compound an die Kohlenstoff-Stickstoff-Dreifachbindung ist ein solches Beispiel .

Wirkmechanismus

Carbonyl fluoride, also known as Carbonic difluoride, is a carbon oxohalide . This colorless gas is highly toxic and shares similarities with its analog, phosgene .

Target of Action

It’s known that the compound is very toxic and reacts with water to release hydrogen fluoride (hf) .

Mode of Action

Carbonyl fluoride is an acid fluoride . It reacts violently with water, producing corrosive and toxic hydrofluoric acid fumes . This reaction can be represented as follows:

Safety and Hazards

Carbonyl fluoride is very toxic with a recommended exposure limit of 2 ppm as an 8-hour time weighted average and a 5 ppm as a short-term (15-minute average) exposure, where 1 ppm = 2.70 mg of carbonyl fluoride per 1 m³ of air . It is incompatible with water, with bases (including amines), with strong oxidizing agents, with alcohols .

Biochemische Analyse

Biochemical Properties

Carbonyl fluoride is highly reactive and interacts with several biomolecules, including enzymes and proteins. One of the primary interactions is with water, where it hydrolyzes to produce carbon dioxide and hydrogen fluoride . This reaction is catalyzed by the enzyme carbonic anhydrase, which facilitates the conversion of carbonyl fluoride to its hydrolysis products. Additionally, carbonyl fluoride can inhibit acetylcholinesterase, an enzyme crucial for nerve function, leading to toxic effects . The compound’s reactivity with nucleophiles, such as amino acids and nucleic acids, further underscores its biochemical significance.

Cellular Effects

Carbonyl fluoride exerts various effects on different cell types and cellular processes. It is known to cause oxidative stress, leading to damage to cellular components such as lipids, proteins, and DNA . This oxidative stress can trigger apoptosis, or programmed cell death, in affected cells. Additionally, carbonyl fluoride can disrupt cell signaling pathways, particularly those involving calcium ions, leading to altered cellular metabolism and gene expression . The compound’s ability to penetrate cell membranes and interact with intracellular targets makes it a potent cellular toxin.

Molecular Mechanism

At the molecular level, carbonyl fluoride exerts its effects through several mechanisms. It binds to and inhibits enzymes such as acetylcholinesterase, leading to the accumulation of acetylcholine and subsequent overstimulation of nerve cells . This inhibition is due to the formation of a covalent bond between carbonyl fluoride and the enzyme’s active site. Additionally, carbonyl fluoride can induce the formation of reactive oxygen species (ROS), which cause oxidative damage to cellular components . The compound’s interaction with nucleophiles also leads to the formation of adducts with proteins and nucleic acids, further contributing to its toxic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of carbonyl fluoride change over time due to its instability and reactivity. The compound rapidly hydrolyzes in the presence of water, leading to the formation of carbon dioxide and hydrogen fluoride . This hydrolysis can result in a decrease in the concentration of carbonyl fluoride over time, affecting its long-term impact on cellular function. Studies have shown that prolonged exposure to carbonyl fluoride can lead to chronic toxicity, including respiratory and neurological effects . The compound’s degradation products, particularly hydrogen fluoride, also contribute to its long-term toxicity.

Dosage Effects in Animal Models

The effects of carbonyl fluoride vary with different dosages in animal models. At low doses, the compound can cause mild respiratory irritation and oxidative stress . At higher doses, carbonyl fluoride can lead to severe toxicity, including respiratory distress, neurological impairment, and even death . Studies have shown that the compound’s toxic effects are dose-dependent, with higher doses leading to more pronounced adverse effects. Additionally, chronic exposure to low doses of carbonyl fluoride can result in cumulative toxicity, affecting multiple organ systems .

Metabolic Pathways

Carbonyl fluoride is involved in several metabolic pathways, primarily through its hydrolysis to carbon dioxide and hydrogen fluoride . The enzyme carbonic anhydrase plays a crucial role in this process, facilitating the conversion of carbonyl fluoride to its hydrolysis products. Additionally, carbonyl fluoride can interact with other metabolic enzymes, leading to the formation of reactive intermediates that contribute to its toxicity . The compound’s impact on metabolic flux and metabolite levels further underscores its significance in biochemical reactions.

Transport and Distribution

Within cells and tissues, carbonyl fluoride is transported and distributed through passive diffusion due to its small size and high reactivity . The compound can readily penetrate cell membranes and accumulate in various cellular compartments. Once inside the cell, carbonyl fluoride interacts with intracellular targets, including enzymes and nucleic acids, leading to its toxic effects . The compound’s distribution within tissues is influenced by its reactivity and the presence of nucleophiles, which can form adducts with carbonyl fluoride.

Subcellular Localization

Carbonyl fluoride’s subcellular localization is primarily determined by its reactivity and ability to penetrate cell membranes . The compound can localize to various cellular compartments, including the cytoplasm, mitochondria, and nucleus. In the cytoplasm, carbonyl fluoride interacts with enzymes and other biomolecules, leading to its toxic effects. In the mitochondria, the compound can disrupt cellular respiration and induce oxidative stress . Additionally, carbonyl fluoride’s interaction with nucleic acids in the nucleus can lead to DNA damage and altered gene expression.

Eigenschaften

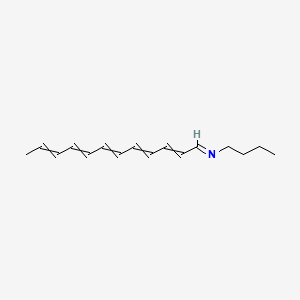

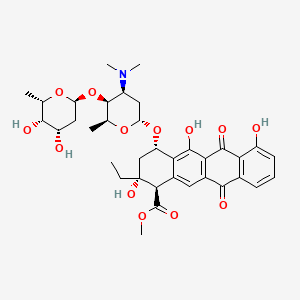

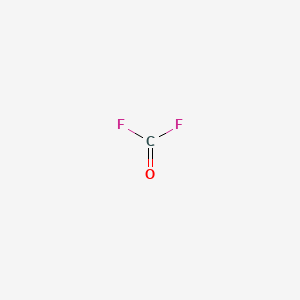

IUPAC Name |

carbonyl difluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CF2O/c2-1(3)4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYRWEQXVUNLMAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CF2O, COF2 | |

| Record name | CARBONYL FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2829 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CARBONYL FLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0633 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Carbonyl fluoride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Carbonyl_fluoride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7059858 | |

| Record name | Carbonic difluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

66.007 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Carbonyl fluoride appears as a colorless gas with a pungent odor. Very toxic by inhalation. Prolonged exposure of the containers to fire or heat may result in violent rupturing and rocketing., Colorless gas with a pungent and very irritating odor; Note: Shipped as a liquefied compressed gas; [NIOSH], COLOURLESS HYGROSCOPIC COMPRESSED LIQUEFIED GAS WITH PUNGENT ODOUR., Colorless gas with a pungent and very irritating odor., Colorless gas with a pungent and very irritating odor. [Note: Shipped as a liquefied compressed gas.] | |

| Record name | CARBONYL FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2829 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbonyl fluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/345 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CARBONYL FLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0633 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CARBONYL FLUORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/360 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Carbonyl fluoride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0108.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

-117 °F at 760 mmHg (USCG, 1999), -84.57 °C, -83 °C, -118 °F | |

| Record name | CARBONYL FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2829 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CARBONYL DIFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6010 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CARBONYL FLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0633 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CARBONYL FLUORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/360 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Carbonyl fluoride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0108.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Reacts with water (NIOSH, 2023), Hygroscopic, Solubility in water: reaction, Reacts | |

| Record name | CARBONYL FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2829 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CARBONYL DIFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6010 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CARBONYL FLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0633 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Carbonyl fluoride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0108.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

2.896 g/l, PUNGENT, VERY HYGROSCOPIC GAS; DENSITY (SOLID) @ -190 °C: 1.388; HEAT OF FORMATION: 166.6 KCAL; INSTANTLY HYDROLYZED BY WATER, Density (gas): 2.89 g/l, Relative density (water = 1): 1.39 (-190 °C), 2.29(relative gas density) | |

| Record name | CARBONYL DIFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6010 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CARBONYL FLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0633 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Carbonyl fluoride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0108.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

1.139 at -173.2 °F (USCG, 1999) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 2.3, 1.139 at -173.2 °F | |

| Record name | CARBONYL FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2829 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CARBONYL FLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0633 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CARBONYL FLUORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/360 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

55.4 atm (NIOSH, 2023), 4.45X10+4 mm Hg at 25 °C /calculated from experimentally derived coefficients/, 55.4 atm | |

| Record name | CARBONYL FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2829 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CARBONYL DIFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6010 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CARBONYL FLUORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/360 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Carbonyl fluoride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0108.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

COLORLESS GAS, Colorless gas [Note: Shipped as a liquefied compressed gas]. | |

CAS No. |

353-50-4 | |

| Record name | CARBONYL FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2829 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbonyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=353-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbonyl difluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000353504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonyl fluoride | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/carbonyl-fluoride-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Carbonic difluoride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbonic difluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbonyl difluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.941 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARBONYL FLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2NU89R5398 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CARBONYL DIFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6010 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CARBONYL FLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0633 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CARBONYL FLUORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/360 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Carbonyl fluoride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/FG5D75C8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-173 °F (USCG, 1999), -111.26 °C, -114 °C, -173 °F | |

| Record name | CARBONYL FLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2829 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CARBONYL DIFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6010 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CARBONYL FLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0633 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CARBONYL FLUORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/360 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Carbonyl fluoride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0108.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Q1: What is the molecular formula and weight of carbonyl fluoride?

A1: Carbonyl fluoride has the molecular formula COF2 and a molecular weight of 66.01 g/mol. []

Q2: What spectroscopic data is available for carbonyl fluoride?

A2: Extensive spectroscopic data, including microwave, [] infrared, [, ] and ultraviolet spectra, [] have been collected and analyzed. This data provides valuable information about its molecular structure, vibrational modes, and electronic transitions. For instance, analysis of the microwave spectrum revealed a F-C bond length of 1.312 Å, a C=O bond length of 1.174 Å, and a F-C-F bond angle of 108.0°. []

Q3: Is carbonyl fluoride a planar molecule?

A3: While the molecule is planar in its ground electronic state, analysis of the temperature sensitive bands in its ultraviolet spectrum, attributed to the out-of-plane bending mode (ν4′′), suggests that the excited state adopts a nonplanar geometry. []

Q4: What is the dipole moment of carbonyl fluoride?

A4: Stark effect measurements on the microwave spectrum determined the dipole moment to be 0.951 ± 0.010 D. []

Q5: How does carbonyl fluoride react with water?

A5: Carbonyl fluoride readily hydrolyzes in the presence of moisture to produce hydrogen fluoride (HF) and carbon dioxide (CO2). This reaction is exothermic and contributes to its toxicity. [, ]

Q6: Can carbonyl fluoride be used in organic synthesis?

A6: Yes, carbonyl fluoride can participate in various organic reactions. For example, it can add to aromatic nitriles in the presence of hydrogen fluoride and alkali metal fluorides to produce aryldifluoromethyl isocyanates. [] These isocyanates can further react to form aryltrifluoromethanes and s-triazines. []

Q7: How is carbonyl fluoride used in material processing?

A7: Carbonyl fluoride, often in combination with other gases like oxygen, nitrous oxide, or argon, is employed as an etching gas in the semiconductor industry for producing thin-film transistor (TFT) matrices used in liquid crystal displays (LCDs). []

Q8: Are there alternative gases for carbon implantation besides carbonyl fluoride?

A8: Yes, while carbon dioxide (CO2) was traditionally used for carbon implantation in semiconductor manufacturing, carbon monoxide (CO) has gained popularity due to its lower oxygen content. [] Blends of CO, COF2, and CO2 are being explored to further enhance implantation performance by optimizing beam current, source life, and mixture stability. []

Q9: How toxic is carbonyl fluoride compared to hydrogen fluoride?

A9: Studies on rats exposed to inhalation of both gases revealed that carbonyl fluoride is considerably more lethal than hydrogen fluoride. In fact, COF2 was found to be approximately 45 times more toxic than HF. []

Q10: What are the health effects of carbonyl fluoride exposure in humans?

A10: Exposure to carbonyl fluoride can induce a temporary flu-like illness known as polymer fume fever, characterized by symptoms such as fever, chills, and respiratory distress. [] These symptoms typically manifest several hours after exposure and usually resolve within 36-48 hours, even without medical intervention. []

Q11: What makes carbonyl fluoride particularly dangerous for birds?

A11: Birds exhibit heightened sensitivity to carbonyl fluoride compared to mammals. Studies on Japanese quail and budgerigars exposed to Teflon® pyrolysis products, which include COF2, demonstrated a narrow margin between no observable effects and lethal doses. [] The unique avian respiratory system is thought to contribute to their increased susceptibility. []

Q12: How can carbonyl fluoride be detected and quantified?

A12: Several analytical techniques are available for detecting and quantifying COF2, including gas chromatography coupled with mass spectrometry (GC/MS), [] infrared spectroscopy (FTIR), [, ] and colorimetric methods. []

Q13: What are the environmental concerns associated with carbonyl fluoride?

A13: As a degradation product of certain fluorinated compounds, carbonyl fluoride contributes to the atmospheric burden of fluorine. [] While it eventually degrades to hydrogen fluoride (HF), which acts as a long-lived reservoir of stratospheric fluorine, monitoring COF2 levels remains crucial for understanding the atmospheric chemistry and transport of fluorine-containing species. []

Q14: Have computational methods been used to study carbonyl fluoride?

A14: Yes, Density Functional Theory (DFT) calculations have been employed to explore the stability and viability of manganese carbonyl fluoride complexes, which remain elusive synthetically. [] These calculations predict that such complexes are thermodynamically feasible, suggesting the need for novel synthetic approaches. [] Additionally, computational studies could be valuable for exploring structure-activity relationships (SAR) and designing new materials with tailored properties. For instance, DFT calculations have been used to investigate the sensing capabilities of Fe-decorated hexagonal boron nitride (h-BN) toward various gases, including carbonyl fluoride. [] These studies offer valuable insights into the adsorption behavior of different gases on h-BN, which could guide the development of novel gas sensors. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![carbamic acid [(3R,5S,6R,7S,10S,11S)-6-hydroxy-5,11,21-trimethoxy-3,7,9,15-tetramethyl-16,20,22-trioxo-17-azabicyclo[16.3.1]docosa-1(21),8,12,14,18-pentaen-10-yl] ester](/img/structure/B1217095.png)

![2-[[6-(3,4-Dimethoxyphenyl)-3-pyridazinyl]thio]-1-(4-morpholinyl)ethanone](/img/structure/B1217098.png)

![N-[2-(3-Hydroxy-4-methoxyphenyl)ethyl]acetamide](/img/structure/B1217102.png)